molecular formula C8H12IN3 B1393987 4-(4-Iodo-1H-pyrazol-1-yl)piperidine CAS No. 1229457-94-6

4-(4-Iodo-1H-pyrazol-1-yl)piperidine

Cat. No.: B1393987
CAS No.: 1229457-94-6
M. Wt: 277.11 g/mol
InChI Key: GYYVRUODGBPRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Iodo-1H-pyrazol-1-yl)piperidine is an organic compound with the molecular formula C8H12IN3 It is characterized by the presence of an iodine atom attached to a pyrazole ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine typically involves the iodination of a pyrazole derivative followed by its coupling with a piperidine ring. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, in a suitable solvent like acetonitrile .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to ensure higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodo-1H-pyrazol-1-yl)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(4-Iodo-1H-pyrazol-1-yl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the compound can form halogen bonds with target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyrazole ring with an iodine atom and a piperidine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic chemistry .

Properties

IUPAC Name

4-(4-iodopyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12IN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYVRUODGBPRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893742
Record name 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229457-94-6
Record name 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229457-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229457946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-iodo-1H-pyrazol-1-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.167.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Reactant of Route 3
Reactant of Route 3
4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Reactant of Route 4
Reactant of Route 4
4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Reactant of Route 5
4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Reactant of Route 6
4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Customer
Q & A

Q1: What is the significance of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine in pharmaceutical chemistry?

A1: this compound is a crucial building block in the synthesis of Crizotinib [, ]. Crizotinib is a medication used to treat certain types of lung cancer. While not pharmacologically active itself, the compound's specific structure allows it to be chemically modified into Crizotinib.

Q2: Can you describe a synthetic route for this compound?

A2: One efficient synthetic route starts with 4-chloropyridine hydrochloride [, ]. This undergoes a nucleophilic substitution reaction with 1H-pyrazole. The resulting intermediate then undergoes a catalytic hydrogenation of the pyridine ring using a rhodium on carbon catalyst (Rh/C-20A). Finally, the pyrazole moiety is iodinated using iodine and hydrogen peroxide (I2/H2O2), yielding this compound. This synthetic route has an overall yield of 67.2% [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.